2-Amino-5-methoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-methoxypyrimidine involves methoxylation reactions starting from intermediate compounds. Ju Xiu-lian (2009) describes a method where 2-amino-4-methoxypyrimidine is prepared by the methoxylation reaction of 2-amino-4-chloropyrimidine, obtained through the chlorination reaction of isocytosine. This process is noted for its suitability for industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).
Molecular Structure Analysis
The molecular structure of 2-Amino-5-methoxypyrimidine and its derivatives has been extensively studied. Glidewell et al. (2003) investigated the hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, revealing chains of edge-fused R22(8) rings linked into sheets by aromatic pi-pi-stacking interactions (Glidewell et al., 2003).
Chemical Reactions and Properties
2-Amino-5-methoxypyrimidine undergoes various chemical reactions, including amino-imino tautomerization, which has been studied by Kitamura et al. (2007). Their work elucidates the hydrogen bonding and tautomerization of 2-amino-4-methoxypyrimidine with acetic acid, highlighting the influence of the methoxy group on these processes (Kitamura et al., 2007).
Physical Properties Analysis
The physical properties, including the vibrational spectra and molecular geometry of 2-amino-4-methoxypyrimidine, have been examined using density functional theory (DFT) by Prabavathi and Nilufer (2015). Their study provides detailed insights into the optimized geometry, frequency, and intensity of the vibrational bands (Prabavathi & Nilufer, 2015).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-methoxypyrimidine derivatives have been explored in the context of their reactivity and potential biological activity. For example, the synthesis and evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines for their analgesic and anti-inflammatory properties were conducted by Chhabria et al. (2007), indicating the chemical versatility and potential application of these compounds in medicinal chemistry (Chhabria et al., 2007).
Scientific Research Applications
Pharmacological Evaluation : A study by Dounay et al. (2009) explored the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists, noting moderate potency and improved metabolic stability in certain compounds (Dounay et al., 2009).
Inhibition of Nitric Oxide Production : Jansa et al. (2014) reported that 5-substituted 2-amino-4,6-dichloropyrimidines effectively inhibit immune-activated nitric oxide production, highlighting the potential medicinal applications of these compounds (Jansa et al., 2014).
Synthesis of Pyrido[2,3-d]pyrimidines : Perandones and Soto (1998) demonstrated the successful synthesis of pyrido[2,3-d]pyrimidines and their derivatives from aminopyrimidinecarbaldehydes, with potential applications in pharmaceuticals and biotechnology (Perandones & Soto, 1998).
Synthesis of 2-Amino-4-methoxy-6-methylthiopyrimidine : Yin Dulin (2005) focused on the synthesis process, achieving high yields and purity, indicating potential for industrial production (Yin Dulin, 2005).
Hydrogen Bonding and Amino-Imino Tautomerization : Kitamura et al. (2007) investigated the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines, emphasizing the methoxy group's crucial role in these processes (Kitamura et al., 2007).
Antibacterial and Antifungal Activity : Al-Masoudi et al. (2015) synthesized new pyrimidine derivatives showing potent antibacterial and antifungal activity, demonstrating the compound's potential in antimicrobial applications (Al-Masoudi et al., 2015).
Antiviral Activity : Hocková et al. (2003) found that certain pyrimidine derivatives exhibit potent inhibitory activity against HIV-1, indicating their potential in antiviral therapies (Hocková et al., 2003).
Wastewater Treatment : Zhang et al. (2016) studied the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, highlighting its application in environmental management (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHHAPNRIQLSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367935 | |
Record name | 2-Amino-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methoxypyrimidine | |
CAS RN |
13418-77-4 | |
Record name | 2-Amino-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.